Negligible Antimalarial Potency vs. Arteether: IC50 Data in P. falciparum
Deoxy Arteether is effectively inactive as an antimalarial agent, confirming the absolute requirement of the endoperoxide bridge for parasiticidal activity. In contrast, its parent compound, Arteether (β-Arteether), exhibits potent in vitro activity against Plasmodium falciparum. This demonstrates a >10,000-fold difference in potency, establishing Deoxy Arteether as the preferred negative control for validating endoperoxide-dependent mechanisms in antimalarial assays [1][2].
| Evidence Dimension | In vitro antimalarial potency (IC50) |
|---|---|
| Target Compound Data | >100,000 nM |
| Comparator Or Baseline | Arteether (β-Arteether): 1.27 nM |
| Quantified Difference | >78,740-fold lower potency |
| Conditions | P. falciparum culture assay; pH 7.0; 25°C |
Why This Matters
This extreme potency differential validates Deoxy Arteether's use as an authentic negative control, enabling researchers to definitively attribute antimalarial effects observed with Arteether or other artemisinins to the presence of the endoperoxide bridge.
- [1] Anjiechem. (n.d.). Artemotil (β-Arteether) Datasheet. View Source
- [2] BindingDB. (n.d.). Deoxy Arteether (CID: Not Available) IC50 Data. View Source
